6-(Dimethylamino)pyrazine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

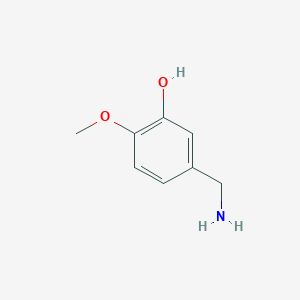

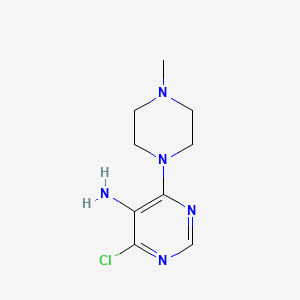

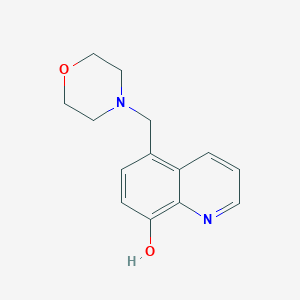

6-(Dimethylamino)pyrazine-2-carboxylic acid is a compound that falls within the broader class of substituted pyrazinecarboxamides. These compounds have been studied for their potential anti-allergic properties, with particular attention to the effects of different substituents on the pyrazine ring. The presence of a dimethylamino group at the 6-position on the pyrazine ring is of interest due to its electron-donating properties and its potential to enhance hydrophobic interactions, which may be favorable for biological activity .

Synthesis Analysis

The synthesis of related pyrazine derivatives has been explored through various methods. For instance, a versatile synthesis of 6-oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic acid methyl esters has been achieved using a novel three-component, one-pot condensation process. This method involves the reaction of aldehydes, amines, and 3-dimethylamino-2-isocyano-acrylic acid methyl ester . Although not directly synthesizing 6-(Dimethylamino)pyrazine-2-carboxylic acid, this approach highlights the potential for multi-component reactions in generating pyrazine derivatives.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be complex and is influenced by the nature of the substituents. For example, the crystal structure of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate reveals a unique infinite three-dimensional lattice formed by hydrogen-bonded acid and water molecules . While this structure does not directly represent 6-(Dimethylamino)pyrazine-2-carboxylic acid, it provides insight into the potential supramolecular interactions that could be present in similar compounds.

Chemical Reactions Analysis

Pyrazine derivatives can undergo various chemical reactions, depending on their substituents. For instance, 2,7-dimethyl-3,8-dinitrodipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione has been used as a labeling reagent for the liquid chromatographic analysis of amino acids, demonstrating the reactivity of the pyrazine ring with amino functions . This suggests that 6-(Dimethylamino)pyrazine-2-carboxylic acid could also participate in reactions with amino acids or other nucleophilic species.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure and the nature of their substituents. The presence of a dimethylamino group is likely to affect the compound's hydrophobicity, electronic properties, and potential for forming hydrogen bonds. These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmacological agent . Additionally, the crystal structures of related compounds provide valuable information about the potential solid-state properties of 6-(Dimethylamino)pyrazine-2-carboxylic acid .

科学的研究の応用

- Scientific Field: Organic and Medicinal Chemistry .

- Summary of the Application: 6-(Dimethylamino)pyrazine-2-carboxylic acid can be used in the synthesis of peptides, lactams, and more than 25% of familiar drugs . Moreover, they play a leading role in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .

- Methods of Application: The amidation of carboxylic acid with amine is the most general and straightforward protocol to study . There are a myriad of synthetic methods available in the realm of amidation such as carboxylic acid activation, amine activation, and transamidation .

- Results or Outcomes: The importance of carboxamides stems from their utility in the synthesis of peptides and lactam . A statistical analysis of the medicinal chemistry database uncovers that more than 25% of familiar drugs consist of carboxamide group .

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

特性

IUPAC Name |

6-(dimethylamino)pyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-10(2)6-4-8-3-5(9-6)7(11)12/h3-4H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFADYEKKBJUDBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CN=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361626 |

Source

|

| Record name | 6-(dimethylamino)pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Dimethylamino)pyrazine-2-carboxylic acid | |

CAS RN |

40262-53-1 |

Source

|

| Record name | 6-(dimethylamino)pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one](/img/structure/B1331948.png)

![2-({4-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid](/img/structure/B1331964.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone](/img/structure/B1331976.png)